Bagougeramine A

Structural biology Natural product chemistry Nucleoside antibiotic

Sourcing structurally novel acaricides for Tetranychus urticae control often yields compounds with narrow spectra or poor potency. Bagougeramine A directly addresses this gap as a guanidino-D-alanine-modified cytosine nucleoside antibiotic. • Acaricidal activity comparable to dicofol against two-spotted spider mite. • Distinct from gougerotin via guanidino-D-alanine substitution; potent anti-Pseudomonas aeruginosa A3 activity. • Dual antibacterial/antifungal profile broadens utility in resistance mechanism studies. Supplied as formate salt, ≥98% HPLC, with reliable global cold-chain logistics.

Molecular Formula C17H28N10O7
Molecular Weight 484.5 g/mol
CAS No. 104840-35-9
Cat. No. B028124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBagougeramine A
CAS104840-35-9
Synonymsbagougeramine A
Molecular FormulaC17H28N10O7
Molecular Weight484.5 g/mol
Structural Identifiers
SMILESCNCC(=O)NC(CN=C(N)N)C(=O)NC1C(C(C(OC1C(=O)N)N2C=CC(=NC2=O)N)O)O
InChIInChI=1S/C17H28N10O7/c1-22-5-8(28)24-6(4-23-16(20)21)14(32)26-9-10(29)11(30)15(34-12(9)13(19)31)27-3-2-7(18)25-17(27)33/h2-3,6,9-12,15,22,29-30H,4-5H2,1H3,(H2,19,31)(H,24,28)(H,26,32)(H2,18,25,33)(H4,20,21,23)/t6-,9+,10+,11-,12+,15-/m1/s1
InChIKeyUUOLIDLGSNSWHZ-QJHHURCWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bagougeramine A CAS 104840-35-9: Baseline Overview of a Cytosine Nucleoside Antibiotic with Acaricidal Activity


Bagougeramine A (CAS 104840-35-9) is a cytosine nucleoside antibiotic belonging to the glycopeptide class, first isolated from the fermentation broth of Bacillus circulans strain TB-2125 [1]. It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity, and is specifically noted for its strong acaricidal action against the two-spotted spider mite (Tetranychus urticae) . The compound is structurally related to gougerotin and blasticidin S, but contains a guanidino-D-alanine residue instead of the serine found in gougerotin, a modification that contributes to its distinct biological profile [2].

Why Bagougeramine A Cannot Be Substituted with In-Class Nucleoside Antibiotics


Substituting Bagougeramine A with structurally related nucleoside antibiotics such as gougerotin or blasticidin S is not supported by experimental evidence due to critical structural and functional divergences. Bagougeramine A uniquely incorporates a guanidino-D-alanine residue in place of the serine residue found in gougerotin, and this modification correlates with a distinct spectrum of activity, including potent acaricidal effects against Tetranychus urticae that are absent in gougerotin . Furthermore, within its own congeneric pair, Bagougeramine B exhibits systematically higher antibacterial potency than Bagougeramine A against most bacterial strains, except for Pseudomonas aeruginosa A3, demonstrating that even minor structural variations within this class produce significant quantitative differences in biological activity . These differences preclude the assumption that any in-class compound can serve as a functionally equivalent alternative.

Bagougeramine A: Quantitative Evidence for Scientific Selection and Procurement


Structural Differentiation: Guanidino-D-Alanine Residue vs. Gougerotin

Bagougeramine A is structurally distinguished from the closely related antibiotic gougerotin by the presence of a guanidino-D-alanine residue in place of the serine residue found in gougerotin [1]. This structural modification alters the compound's chemical properties and contributes to its unique biological activity profile, including acaricidal effects not observed with gougerotin .

Structural biology Natural product chemistry Nucleoside antibiotic

Comparative Antibacterial Potency: Bagougeramine A vs. Bagougeramine B

In head-to-head comparisons, Bagougeramine B demonstrates higher antibacterial activity than Bagougeramine A against the majority of tested strains. However, Bagougeramine A retains comparable or superior activity against Pseudomonas aeruginosa A3 . This indicates a nuanced, strain-specific potency profile where Bagougeramine A is not universally inferior but rather exhibits a distinct spectrum.

Antibacterial MIC Bacillus circulans

Acaricidal Activity: Bagougeramine A vs. Dicofol

Bagougeramine A exhibits strong acaricidal activity against the two-spotted spider mite (Tetranychus urticae), a significant agricultural pest. In direct comparison with the commercial acaricide dicofol, Bagougeramine A demonstrated comparable strong activity . This acaricidal property is a key differentiator from structurally related compounds like gougerotin, which lack this activity.

Acaricide Tetranychus urticae Agricultural antibiotic

In Vivo Tolerability: Low Acute Oral Toxicity in Mice

Preliminary in vivo assessment indicates that Bagougeramine A has a favorable acute toxicity profile. Oral administration of 100 mg/kg to mice did not result in observable acute toxicity . While this is a single-dose, non-comparative observation, it provides a baseline for relative safety compared to other antibiotics with known toxicity issues at similar doses.

Toxicology In vivo Safety pharmacology

Antifungal Spectrum: Bagougeramine A Against Candida albicans and Saccharomyces cerevisiae

Bagougeramine A demonstrates antifungal activity against clinically and industrially relevant fungal species. It inhibits the growth of Candida albicans and Saccharomyces cerevisiae, with reported MIC values of 100 µM and 50 µM, respectively [1]. While these MIC values are relatively high, they confirm a broader antimicrobial spectrum beyond bacteria, which may be useful for specific experimental contexts.

Antifungal Candida albicans Saccharomyces cerevisiae

Optimal Research and Industrial Application Scenarios for Bagougeramine A


Agricultural Acaricide Discovery and Development

Bagougeramine A is ideally suited for research programs focused on the discovery and development of novel acaricides to control the two-spotted spider mite (Tetranychus urticae), a major agricultural pest. Its demonstrated strong activity, comparable to dicofol , and its unique dual antibacterial/antifungal profile make it a valuable lead compound or a tool for studying mite physiology and resistance mechanisms.

Targeted Antibacterial Research Against Pseudomonas aeruginosa A3

For researchers investigating specific antibacterial strategies against Pseudomonas aeruginosa A3, Bagougeramine A may offer a strategic advantage. In direct comparisons, Bagougeramine A exhibits activity against this strain that is not surpassed by the generally more potent Bagougeramine B . This suggests Bagougeramine A could be a more selective tool for studying this particular pathogen.

Structure-Activity Relationship (SAR) Studies of Nucleoside Antibiotics

Bagougeramine A serves as a critical comparator in SAR studies aiming to understand the impact of specific structural modifications on biological activity. Its key differentiation from gougerotin (guanidino-D-alanine vs. serine) [1] and from Bagougeramine B (presence/absence of spermidine) [2] provides a defined chemical scaffold for probing the molecular determinants of antibacterial and acaricidal potency.

Technical Documentation Hub

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23 linked technical documents
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